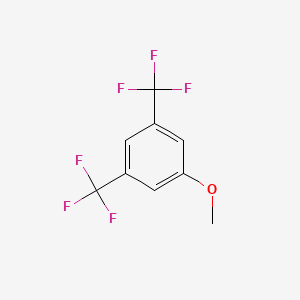

3,5-Bis(trifluoromethyl)anisole

Beschreibung

3,5-Bis(trifluoromethyl)anisole (CAS 349-60-0) is a fluorinated aromatic ether with the molecular formula C₉H₆F₆O and a molar mass of 244.14 g/mol . It features a methoxy (-OCH₃) group and two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring. This structure confers unique physicochemical properties, including a boiling point of 158–160°C, density of 1.352 g/cm³, and refractive index of 1.4075 . The compound is flammable (risk code F10) and requires storage at 2–8°C in sealed, dry conditions . Its primary applications lie in organic synthesis, serving as an intermediate in pharmaceuticals, agrochemicals, and advanced materials due to the stability and lipophilicity imparted by the -CF₃ groups .

Eigenschaften

IUPAC Name |

1-methoxy-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZFGUOTUIHWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372255 | |

| Record name | 3,5-Bis(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-60-0 | |

| Record name | 3,5-Bis(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Bis(trifluoromethyl)anisole involves the reaction of 1-bromo-3,5-bis(trifluoromethyl)benzene with sodium methanolate in methanol. The reaction is catalyzed by copper(I) bromide and 18-crown-6 . The reaction conditions typically involve:

Reactants: 1-bromo-3,5-bis(trifluoromethyl)benzene, sodium methanolate, copper(I) bromide, 18-crown-6

Solvent: Methanol

Temperature: Room temperature

Reaction Time: Several hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(trifluoromethyl)anisole undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the trifluoromethyl groups can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under conditions like elevated temperatures and the presence of catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation and reduction reactions can produce quinones and reduced derivatives, respectively.

Wissenschaftliche Forschungsanwendungen

3,5-Bis(trifluoromethyl)anisole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Bis(trifluoromethyl)anisole involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3,5-bis(trifluoromethyl)anisole with structurally related trifluoromethyl-substituted aromatic compounds, focusing on molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Key Observations:

- Positional Isomerism : 2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8) exhibits distinct electronic effects compared to its 3,5-isomer due to altered substituent positions, impacting electrophilic substitution reactivity .

- Functional Group Influence : The methoxy group in this compound enhances resonance stabilization, while the -NH₂ group in aniline derivatives enables amidation or diazonium salt formation .

- Trifluoromethoxy vs. Trifluoromethyl: (3,5-Bis(trifluoromethoxy)phenyl)methanol (CAS 1121586-22-8) demonstrates stronger electron-withdrawing effects than -CF₃, altering solubility and reactivity in synthetic pathways .

Biologische Aktivität

3,5-Bis(trifluoromethyl)anisole is an aromatic compound characterized by two trifluoromethyl groups attached to a methoxy-substituted benzene ring. Its molecular formula is with a molecular weight of approximately 244.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique electronic properties and potential biological activities.

The synthesis of this compound can be achieved through various methods, including the reaction of 3,5-bis(trifluoromethyl)bromobenzene with sodium methoxide in the presence of copper(I) bromide as a catalyst. The yield for this reaction can reach up to 79.4% under optimized conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study demonstrated its effectiveness against several bacterial strains, showcasing its potential as a lead compound for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the trifluoromethyl groups .

Antiviral Effects

In addition to its antibacterial properties, this compound has been investigated for its antiviral effects . Preliminary studies suggest that it may inhibit viral replication through interference with viral enzyme activity. This aspect is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies are becoming less effective.

The biological activity of this compound can be attributed to its unique chemical structure:

- Lipophilicity : The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes more easily.

- Halogen Bonding : The presence of trifluoromethyl groups can facilitate halogen bonding interactions with biological macromolecules, potentially increasing binding affinity to target proteins or enzymes.

- Enzyme Modulation : Studies suggest that this compound may modulate enzyme activities involved in metabolic pathways, leading to altered cellular responses .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

Q & A

Q. What are the most reliable synthetic routes for preparing 3,5-bis(trifluoromethyl)anisole, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : A common approach involves electrophilic aromatic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) on meta-substituted anisole derivatives. Alternatively, Ullmann coupling or nucleophilic displacement with trifluoromethyl copper complexes can introduce CF₃ groups. Ensure stoichiometric control to avoid over-substitution.

- Purity Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical. Monitor purity by GC-MS or HPLC (>95% by area normalization) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- ¹⁹F NMR : Confirm trifluoromethyl group integration (δ -60 to -65 ppm for CF₃).

- ¹H NMR : Verify methoxy group resonance (δ 3.8–4.0 ppm) and aromatic proton splitting patterns.

- FT-IR : Look for C-F stretching (1100–1250 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Reference Data : Cross-check spectral data with NIST Chemistry WebBook entries for analogous fluorinated aromatics .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for fluorinated compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic reactions?

Methodological Answer:

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to identify electron-rich regions. For example, HOMO localization on the methoxy group suggests susceptibility to electrophilic attack. LUMO analysis can predict nucleophilic sites, such as CF₃-adjacent positions.

- Reactivity Trends : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets. Compare results with experimental substituent effects (e.g., steric hindrance from CF₃ groups slowing reaction kinetics) .

Q. How should researchers resolve contradictions between experimental and theoretical spectral data for fluorinated aromatics?

Methodological Answer:

- Data Cross-Validation :

- Experimental : Acquire high-resolution MS and 2D NMR (COSY, HSQC) to confirm molecular connectivity.

- Theoretical : Compare computed (DFT) vs. observed vibrational frequencies (IR/Raman). Discrepancies in C-F stretches may indicate solvent effects or crystal packing differences.

- Literature Benchmarking : Use NIST’s IR and mass spectral databases to validate outliers .

Q. What strategies optimize reaction conditions for derivatizing this compound under steric hindrance?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Catalyst Design : Employ bulky ligands (e.g., BrettPhos) in palladium-catalyzed couplings to mitigate steric clashes.

- Temperature Control : Higher temperatures (80–120°C) may overcome kinetic barriers but risk decomposition. Monitor via TLC or in situ FT-IR .

Q. How can researchers analyze the electronic effects of CF₃ groups on neighboring functional groups?

Methodological Answer:

- Hammett Studies : Measure reaction rates of derivatized analogs (e.g., nitro or amino substitutions) to quantify CF₃’s electron-withdrawing strength (σₚ values).

- Electrochemistry : Cyclic voltammetry can reveal redox potentials influenced by CF₃ groups. Compare with non-fluorinated analogs to isolate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.